1-(5-Chlorobenzofuran-2-sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Vorbereitungsmethoden
The synthesis of 1-(5-Chlorobenzofuran-2-sulfonyl)piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Microwave-assisted synthesis: This method has been used to synthesize benzofuran derivatives efficiently.
Photocatalytic synthesis: This involves the use of photocatalysts to promote the cyclization of diamines and aldehydes to form piperazine derivatives.
Analyse Chemischer Reaktionen
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs due to its biological activities, including anti-tumor and antibacterial properties.
Pharmaceutical Industry: It is used as a building block in the synthesis of various pharmaceuticals.
Biological Research: The compound is used in studies related to its mechanism of action and its effects on different biological pathways.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorobenzofuran-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity . Additionally, the benzofuran ring can interact with various enzymes and receptors, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chlorobenzofuran-2-sulfonyl)piperazine can be compared with other benzofuran derivatives:
Eigenschaften
Molekularformel |
C12H13ClN2O3S |
---|---|
Molekulargewicht |
300.76 g/mol |
IUPAC-Name |
1-[(5-chloro-1-benzofuran-2-yl)sulfonyl]piperazine |
InChI |
InChI=1S/C12H13ClN2O3S/c13-10-1-2-11-9(7-10)8-12(18-11)19(16,17)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2 |
InChI-Schlüssel |
YZITXTTXYWMFEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.